

Mucocin: A Chemical Probe for the Wnt/ β -catenin Signaling Pathway

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Compound of Interest

Compound Name: *Mucocin*

Cat. No.: *B1229987*

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt/ β -catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1] At the core of this pathway is the protein β -catenin, whose cytoplasmic levels are tightly controlled by a "destruction complex." A key component of this complex is Glycogen Synthase Kinase 3 β (GSK3 β), which phosphorylates β -catenin, marking it for proteasomal degradation.[2] In the presence of a Wnt signal, GSK3 β is inhibited, leading to the stabilization and nuclear accumulation of β -catenin, which then activates target gene transcription.[1][2]

Mucocin is a potent and selective small molecule inhibitor of GSK3 β . By inhibiting GSK3 β , **Mucocin** mimics the natural Wnt signal, leading to the stabilization of β -catenin and subsequent activation of the downstream signaling cascade. This property makes **Mucocin** an invaluable chemical probe for studying the intricate mechanisms of the Wnt/ β -catenin pathway and for screening for potential therapeutic agents that target this pathway.

Applications

- **Wnt/ β -catenin Pathway Activation:** **Mucocin** can be used to acutely activate the Wnt/ β -catenin pathway in a dose-dependent manner, allowing for the study of downstream events such as gene expression and protein localization.
- **Target Validation:** As a selective GSK3 β inhibitor, **Mucocin** can help validate the role of this kinase in various cellular processes.
- **High-Throughput Screening:** **Mucocin** can serve as a positive control in high-throughput screening assays designed to identify new modulators of the Wnt/ β -catenin pathway.

Storage and Handling

Store **Mucocin** as a stock solution at -20°C or -80°C. For cell-based assays, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium immediately before use. Avoid repeated freeze-thaw cycles.

Data Presentation

The following tables summarize the key quantitative data for **Mucocin** and its effects on the Wnt/ β -catenin pathway.

Table 1: In Vitro Kinase Inhibitory Activity of **Mucocin**

Kinase Target	IC50 (nM)
GSK3 β	8.2
CDK5/p25	> 10,000
PKA	> 10,000
PKC	> 10,000

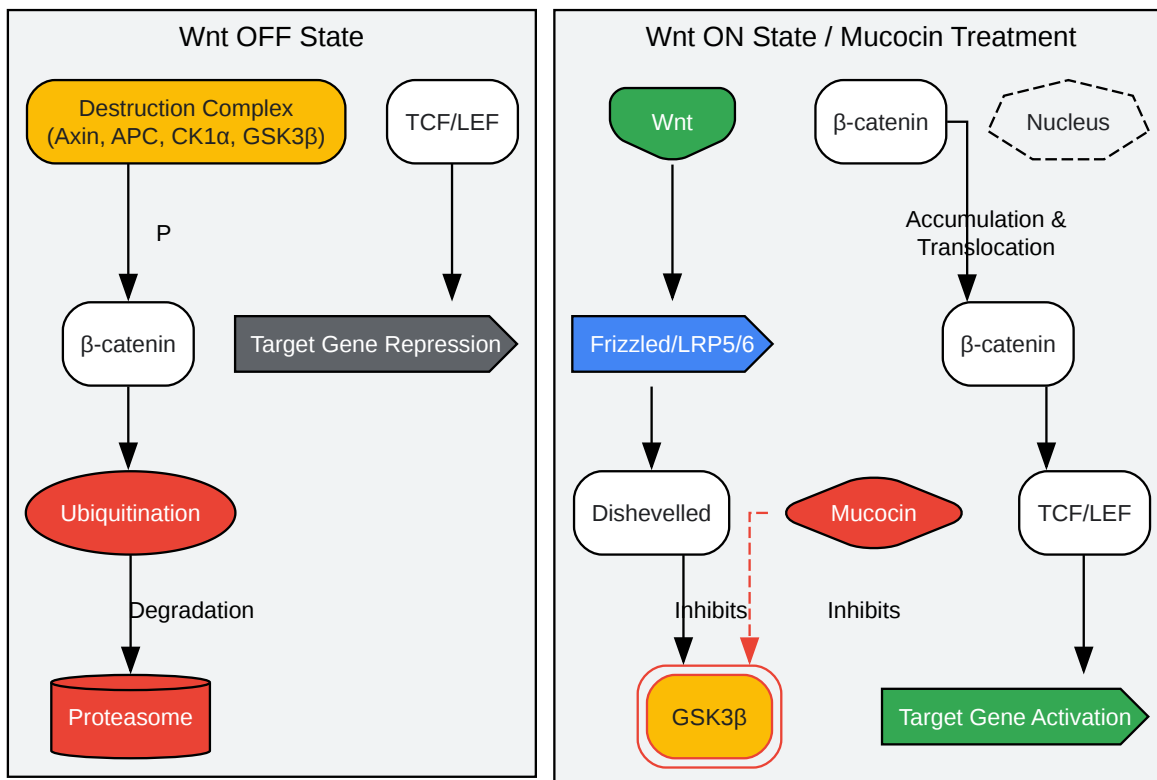
Data represents the half-maximal inhibitory concentration (IC50) of **Mucocin** against a panel of kinases, demonstrating its high selectivity for GSK3 β .

Table 2: Effect of **Mucocin** on β -catenin-Mediated Transcription (TOPFlash Reporter Assay)

Mucocin Concentration (μM)	Fold Activation (TOPFlash/FOPFlash Ratio)	Standard Deviation
0 (Vehicle)	1.0	0.12
0.1	3.5	0.4
0.5	12.8	1.5
1.0	25.6	2.8
5.0	48.2	5.1

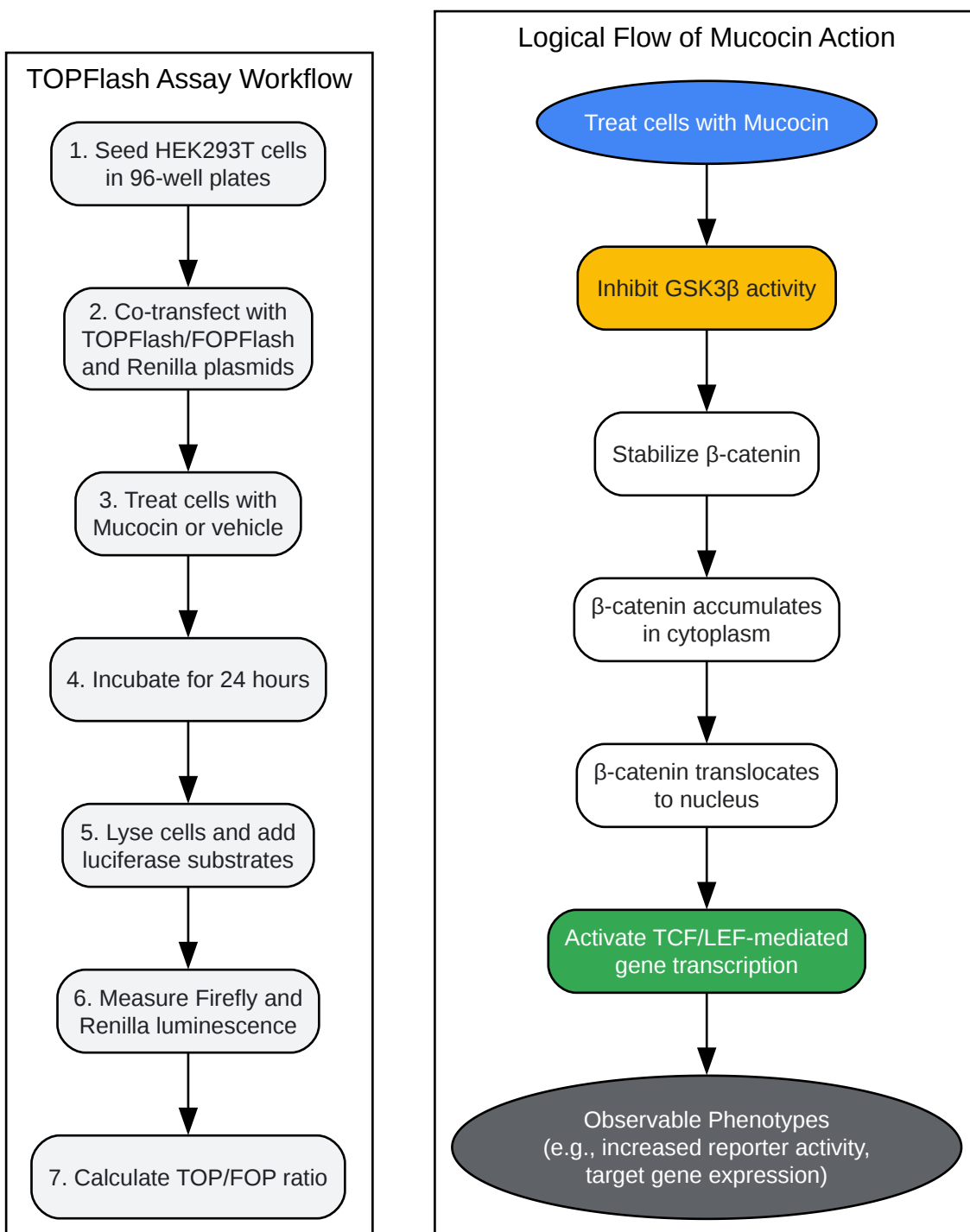
Data from a TOPFlash/FOPFlash luciferase reporter assay in HEK293T cells treated with **Mucocin** for 24 hours. The results show a dose-dependent increase in TCF/LEF-mediated transcription.

Signaling Pathway and Experimental Workflows



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Caption: Wnt/β-catenin pathway and **Mucocin**'s point of intervention.



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References

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- 2. Premise and peril of Wnt signaling activation through GSK-3 β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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